![molecular formula C14H21N5O2 B2453828 2-(2-氨基[1,2,4]三唑并[1,5-a]嘧啶-7-基)辛酸甲酯 CAS No. 860783-94-4](/img/structure/B2453828.png)

2-(2-氨基[1,2,4]三唑并[1,5-a]嘧啶-7-基)辛酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

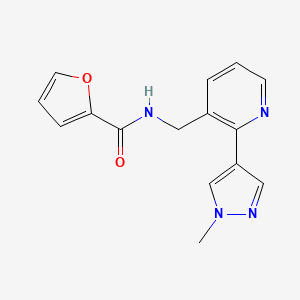

“Methyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)octanoate” is a compound with the linear formula C14H21N5O2 . It is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidin-7-one compounds, which have been identified as potential SARS-CoV-2 Main protease inhibitors .

Synthesis Analysis

The synthesis of similar compounds, 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines, has been achieved through one-step procedures. These involve reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .科学研究应用

合成和结构分析: 研究已探索了 1,2,4-三唑并[1,5-a]嘧啶环的衍生物的合成和结构表征,该环是所讨论化合物的组成部分。例如,Lahmidi 等人 (2019) 合成了一个新衍生物,并使用 X 射线衍射和光谱技术对其进行了表征,提供了对这类化合物的分子结构的见解 (Lahmidi 等人,2019).

抗菌活性: 1,2,4-三唑并[1,5-a]嘧啶的某些衍生物已显示出有希望的抗菌活性。Lahmidi 等人 (2019) 评估了他们合成的化合物对革兰氏阳性和革兰氏阴性菌株的抗菌功效,表明了在抗菌疗法中的潜在应用 (Lahmidi 等人,2019).

流感病毒抑制: Massari 等人 (2017) 的研究重点是合成 7-芳基-5-甲基-和 5-芳基-7-甲基-2-氨基-[1,2,4]三唑并[1,5-a]嘧啶。他们发现某些化合物表现出抑制流感病毒 RNA 聚合酶的能力,突出了潜在的抗病毒特性 (Massari 等人,2017).

癌症治疗潜力: Sert 等人 (2020) 对乙基 2-(5-甲基-1,2,4-三唑并[1,5-a]嘧啶-7-基)戊-4-烯酸酯(一种相关化合物)的研究包括分子对接分析,表明其作为癌症治疗抑制剂的潜力 (Sert 等人,2020).

多样的合成应用: 已探索了 2-氨基取代的 [1,2,4]三唑并[1,5-a]嘧啶与各种化合物的酸催化缩合,以合成多环衍生物,表明了化学合成和潜在药物开发的广泛范围 (Pyatakov 等人,2015).

作用机制

Target of Action

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, to which this compound belongs, have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects .

Mode of Action

For instance, some derivatives have been found to inhibit influenza virus RNA polymerase PA–PB1 subunit heterodimerization .

Biochemical Pathways

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been reported to interact with several biochemical pathways, depending on their specific biological activities .

Pharmacokinetics

For instance, a related compound, [1,2,4]triazolo[1,5-a]pyrimidin-7-ol, is soluble in dimethylformamide and methanol, slightly soluble in ethyl acetate and dichloromethane, and insoluble in petroleum ether .

Result of Action

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been reported to display moderate antiproliferative activities against various cancer cells .

未来方向

The future directions for research on “Methyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)octanoate” and related compounds could involve further exploration of their potential as SARS-CoV-2 Main protease inhibitors . Additionally, the development of more efficient synthesis methods could be a valuable area of study .

属性

IUPAC Name |

methyl 2-(2-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)octanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O2/c1-3-4-5-6-7-10(12(20)21-2)11-8-9-16-14-17-13(15)18-19(11)14/h8-10H,3-7H2,1-2H3,(H2,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLFBADQMXEABL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C1=CC=NC2=NC(=NN12)N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)ethanesulfonamide](/img/structure/B2453745.png)

![N-(2-methoxyethyl)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2453753.png)

![7-acetyl-3-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2453759.png)

![1-[2-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride](/img/structure/B2453762.png)

![N-(benzo[d]thiazol-2-yl)-2-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2453763.png)

![6-(4-Chlorophenyl)-2-[(3-chlorophenyl)methyl]pyridazin-3-one](/img/structure/B2453765.png)